molecular formula C22H29N3O B11569501 2-(butylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-(butylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11569501
M. Wt: 351.5 g/mol
InChI Key: SCMVKNHPZXOMBS-UHFFFAOYSA-N
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Description

2-(butylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound characterized by its unique quinazolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylbenzaldehyde with anthranilic acid, followed by cyclization and subsequent amination with butylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(butylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(butylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(butylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(butylamino)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
  • 2-(butylamino)-7-(4-ethylphenyl)-7,8-dihydroquinazolin-5(6H)-one
  • 2-(butylamino)-7-(4-isopropylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

Compared to similar compounds, 2-(butylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to the presence of the tert-butyl group. This bulky substituent can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C22H29N3O

Molecular Weight

351.5 g/mol

IUPAC Name

2-(butylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H29N3O/c1-5-6-11-23-21-24-14-18-19(25-21)12-16(13-20(18)26)15-7-9-17(10-8-15)22(2,3)4/h7-10,14,16H,5-6,11-13H2,1-4H3,(H,23,24,25)

InChI Key

SCMVKNHPZXOMBS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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